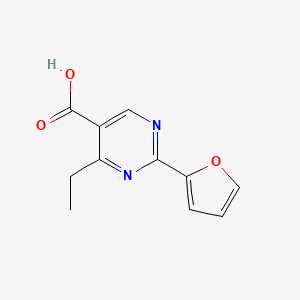

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid

Description

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a furan-2-yl substituent at the C2 position and an ethyl group at C2. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility .

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H10N2O3/c1-2-8-7(11(14)15)6-12-10(13-8)9-4-3-5-16-9/h3-6H,2H2,1H3,(H,14,15) |

InChI Key |

SMOOSNPXTPJOOE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the reaction of boron reagents with halogenated pyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid-catalyzed conditions, forming corresponding esters. This reaction is reversible and pivotal for modifying solubility or pharmacological properties.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 hours | Methyl 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate | ~60% | |

| Ethanol + HCl | Reflux, 10 hours | Ethyl 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate | ~55% |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The reaction equilibrium is driven by excess alcohol or dehydrating agents.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines via coupling reagents to form amides, a key step in prodrug design or bioactivity optimization.

Key Notes :

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is effective for aliphatic amines .

-

Ph₂POCl (Diphenyl chlorophosphate) facilitates coupling with aromatic amines .

Cyclization Reactions

Under acidic or thermal conditions, the compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

| Conditions | Product | Key Features | Reference |

|---|---|---|---|

| H₂SO₄, 100°C, 8 hours | Pyrimido[4,5-b]furan-6-carboxylic acid | Forms a tricyclic system | , |

| PPA (Polyphosphoric acid), 120°C, 6 hours | Pyrimidine-furan lactone derivative | Intramolecular esterification |

Mechanism : Acid catalysis promotes dehydration or intramolecular nucleophilic attack, leveraging the electron-withdrawing pyrimidine ring to activate reactive sites.

Decarboxylation

Thermal decarboxylation removes the carboxylic acid group, generating 4-ethyl-2-(furan-2-yl)pyrimidine. This reaction is relevant for simplifying the core structure.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, Cu powder, 2 hours | 4-Ethyl-2-(furan-2-yl)pyrimidine | ~70% |

Application : Decarboxylation is utilized to study structure-activity relationships by isolating the pyrimidine-furan scaffold.

Salt Formation

The carboxylic acid forms salts with inorganic or organic bases, improving solubility for formulation.

| Base | Conditions | Product | Reference |

|---|---|---|---|

| NaOH | Aqueous ethanol, RT | Sodium 4-ethyl-2-(furan-2-yl)pyrimidine-5-carboxylate | |

| Triethylamine | Dichloromethane, 0°C | Triethylammonium salt |

Scientific Research Applications

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Key Observations :

- Electron-Withdrawing vs.

- Biological Activity: Ethyl 4-ethyl-2-[(3-methyl-2,5-dioxopyrrol-1-yl)amino]pyrimidine-5-carboxylate exhibits NF-κB inhibitory activity (IC₅₀ = 400.0), highlighting the impact of amino-linked heterocycles on biological targeting .

- Solubility and Lipophilicity : The methoxymethyl group in 4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid may enhance water solubility compared to the hydrophobic furan ring.

Key Observations :

Physicochemical and Pharmacological Properties

- Thermal Stability: Derivatives like Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate exhibit predicted boiling points of 428.3°C , indicating high thermal stability common to aromatic pyrimidines.

- Acid-Base Behavior : The pKa of the carboxylic acid group in the target compound is likely ~1–3, similar to other pyrimidine-5-carboxylic acids .

- Biological Activity : While furan-containing derivatives are understudied, the NF-κB inhibitory activity of structurally related compounds underscores the importance of C2 substituents in modulating bioactivity.

Biological Activity

4-Ethyl-2-(furan-2-yl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of furan derivatives with pyrimidine precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay, which evaluates cell viability post-treatment.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 25.3 | |

| MCF-7 (Breast Cancer) | 30.1 | |

| HepG2 (Liver Cancer) | 22.5 |

The compound exhibited significant cytotoxicity against A549 and HepG2 cell lines, with IC50 values indicating moderate potency compared to standard chemotherapeutics like cisplatin.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against a range of bacteria, including both Gram-positive and Gram-negative strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

The compound displayed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives in cancer treatment. For instance, a study involving similar compounds demonstrated their efficacy in inducing apoptosis in cancer cells through various mechanisms, including cell cycle arrest and DNA fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.